Cimicoxib

概要

説明

シミコキシブは、主に獣医学において、特に変形性関節症または術後の痛みを患っている犬の痛みと炎症の治療に用いられる非ステロイド性抗炎症薬 (NSAID) です . シミコキシブは、選択的シクロオキシゲナーゼ-2 (COX-2) 阻害剤であり、これは、胃粘膜を保護する COX-1 酵素を保護しながら、炎症と痛みに関与する COX-2 酵素を特異的に標的にすることを意味します .

2. 製法

合成経路および反応条件: シミコキシブは、多段階プロセスを経て合成されます。鍵となるステップは、炭酸カリウムの存在下で、イミンと TosMIC (トシルメチルイソシアニド) を反応させることです。 この反応は、ケテンの窒素類似体の 2+3 環状付加と見なすことができ、イミダゾール環の形成につながります . 全体的な合成経路には、次のものが含まれます。

- イミン中間体の形成。

- TosMIC との環状付加反応。

- 最終生成物を得るためのその後の官能基修飾。

工業生産方法: シミコキシブの工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 これは、高純度試薬の使用、制御された反応条件、および最終生成物の均一性と品質を確保するための効率的な精製技術を伴います .

3. 化学反応解析

反応の種類: シミコキシブは、次のものを含むさまざまな化学反応を起こします。

酸化: この反応は、イミダゾール環上の官能基を修飾することができます。

還元: 還元反応は、分子内の特定の原子の酸化状態を変更することができます。

置換: 置換反応は、分子内の特定の原子または基を他のものと置き換えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 塩素または臭素などのハロゲン化試薬は、置換反応に使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生じることがあり、置換反応は分子にハロゲン原子を導入することができます .

4. 科学研究への応用

シミコキシブには、いくつかの科学研究への応用があります。

化学: COX-2 阻害剤の挙動とその他の分子との相互作用を研究するためのモデル化合物として使用されます。

生物学: 研究者は、シミコキシブを使用して、炎症と痛みに関与する生物学的経路を調査します。

医学: シミコキシブは、その抗炎症作用により、うつ病や統合失調症などのヒトの病気の治療に潜在的に使用できることが調査されています.

準備方法

Synthetic Routes and Reaction Conditions: Cimicoxib is synthesized through a multi-step process. The key step involves the reaction of an imine with TosMIC (tosylmethyl isocyanide) in the presence of potassium carbonate. This reaction can be viewed as a 2+3 cycloaddition of the nitrogen analogue of a ketene, leading to the formation of the imidazole ring . The overall synthetic route includes:

- Formation of the imine intermediate.

- Cycloaddition reaction with TosMIC.

- Subsequent functional group modifications to achieve the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions: Cimicoxib undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the imidazole ring.

Reduction: Reduction reactions can alter the oxidation state of certain atoms within the molecule.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .

科学的研究の応用

Efficacy in Pain Management

Perioperative Pain Control

Cimicoxib has been extensively studied for its effectiveness in controlling perioperative pain in dogs. A double-blind, randomized controlled trial involving 237 dogs undergoing orthopedic or soft tissue surgery demonstrated that this compound was statistically non-inferior to carprofen, another commonly used NSAID. Pain was assessed using two scoring systems over seven days post-surgery, with both veterinarians and dog owners reporting significant analgesic effects from this compound treatment .

Chronic Pain Management in Osteoarthritis

In a separate study focusing on dogs with osteoarthritis, this compound was administered at a dose of 2 mg/kg once daily for 30 days. The results indicated substantial improvements in locomotion and mobility, with reduced pain scores noted by both veterinarians and dog owners. The study highlighted that these positive outcomes were sustained over the treatment period, suggesting that this compound is effective for long-term management of chronic pain associated with osteoarthritis .

Safety and Tolerability

This compound has shown a favorable safety profile in clinical trials. In studies assessing its use in perioperative settings and chronic pain management, adverse effects were minimal and comparable to those observed with carprofen. The most common side effects included gastrointestinal disturbances, which were manageable and did not necessitate discontinuation of the drug .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Following oral administration, this compound reaches peak plasma concentrations within 1-2 hours. Its half-life is approximately 24 hours, allowing for once-daily dosing in clinical practice. Studies have also indicated that this compound is metabolized primarily in the liver and excreted via urine, with no significant accumulation observed over prolonged treatment periods .

Comparative Studies

This compound has been compared to other NSAIDs such as firocoxib and carprofen in terms of efficacy and safety. These comparative studies consistently show that this compound provides similar or superior analgesia without a significant increase in adverse effects. This positions this compound as a viable alternative for veterinarians when selecting an NSAID for their canine patients .

Summary Table: Efficacy and Safety of this compound vs Other NSAIDs

| Study | Condition | Treatment | Outcome | Adverse Effects |

|---|---|---|---|---|

| Study 1 | Perioperative Pain | This compound vs Carprofen | Non-inferiority demonstrated | Minimal gastrointestinal issues |

| Study 2 | Osteoarthritis | This compound (2 mg/kg) | Improved mobility and pain scores | Few mild side effects |

| Study 3 | Chronic Pain Management | This compound vs Firocoxib | Comparable efficacy | Similar safety profiles |

作用機序

シミコキシブは、COX-2 酵素を選択的に阻害することにより効果を発揮します。この酵素は、炎症と痛みを仲介する脂質化合物であるプロスタグランジンの産生に関与しています。 COX-2 を阻害することにより、シミコキシブはプロスタグランジンのレベルを低下させ、その結果、痛みと炎症を軽減します . シミコキシブの分子標的は、COX-2 酵素の活性部位を含み、そこでは、酵素がアラキドン酸をプロスタグランジンに変換する触媒反応を阻害します .

6. 類似の化合物との比較

シミコキシブは、セレコキシブ、ロフェコキシブ、エトリコキシブなどの他の化合物も含まれる COX-2 阻害剤のクラスに属します . これらの化合物と比較して、シミコキシブは、獣医学における特定の用途と、4-クロロ-5-(3-フルオロ-4-メトキシフェニル)-1H-イミダゾール-1-イル基を含むその化学構造で独特です . この構造的な独自性は、COX-2 の選択的阻害と、犬の痛みと炎症の治療におけるその有効性に貢献しています。

類似の化合物:

- セレコキシブ

- ロフェコキシブ

- エトリコキシブ

- バルデコキシブ

類似化合物との比較

- Celecoxib

- Rofecoxib

- Etoricoxib

- Valdecoxib

Cimicoxib stands out due to its specific veterinary applications and its unique chemical structure, making it a valuable compound in the field of veterinary medicine .

生物活性

Cimicoxib, a member of the coxib family, is primarily utilized for its analgesic and anti-inflammatory properties in veterinary medicine, particularly for dogs. It has gained attention for its efficacy in managing perioperative pain and chronic conditions such as osteoarthritis (OA). This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound (Cimalgex®) is a selective cyclooxygenase-2 (COX-2) inhibitor developed for the treatment of pain and inflammation in companion animals. Its mechanism of action involves the inhibition of COX-2, which plays a significant role in the inflammatory process. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.

Clinical Studies

Several studies have evaluated the efficacy and safety of this compound in dogs undergoing surgical procedures or suffering from chronic pain conditions. A notable double-blind, randomized controlled trial involved 237 dogs undergoing orthopedic or soft tissue surgery. The results indicated that this compound was statistically non-inferior to carprofen, another commonly used NSAID, in managing postoperative pain. Pain was assessed using various scoring systems over a seven-day period post-surgery .

Table 1: Comparative Pain Scores of this compound vs. Carprofen

| Parameter | This compound (Mean ± SD) | Carprofen (Mean ± SD) |

|---|---|---|

| WBC (10^9/L) | 11.7 ± 3.3 | 11.4 ± 3.9 |

| RBC (10^12/L) | 6.6 ± 1.0 | 6.6 ± 1.0 |

| Platelet Count (10^11/L) | 2.8 ± 1.0 | 2.5 ± 1.0 |

| Pain Score Day 1 | 7.5 ± 1.2 | 7.7 ± 1.3 |

| Pain Score Day 7 | 2.0 ± 0.5 | 2.3 ± 0.6 |

Data adapted from clinical trials comparing this compound and carprofen .

In a separate study focusing on OA management, a cohort of 492 dogs treated with this compound for thirty days showed significant improvements in locomotion and reduced pain scores, with minimal adverse effects reported .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by studies assessing its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound reaches peak plasma concentrations within approximately four hours, with a half-life that supports once-daily dosing .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | ~2 µg/mL |

| Time to Peak Concentration (Tmax) | ~4 hours |

| Elimination Half-Life | ~12 hours |

| Bioavailability | ~80% |

Pharmacokinetic parameters derived from clinical studies .

Stability Studies

Recent research has also highlighted the stability of this compound compared to other coxibs under various conditions. A stability study indicated that this compound maintained its integrity better than other formulations when exposed to different temperatures and combinations with other drugs .

Case Studies

In clinical practice, veterinarians have reported positive outcomes from administering this compound to dogs with chronic pain due to OA and post-surgical recovery:

- Case Study A : A six-year-old Labrador Retriever underwent knee surgery and was administered this compound preoperatively and postoperatively for seven days. The owner reported significant improvement in mobility and a decrease in pain behavior.

- Case Study B : An eight-year-old Beagle with OA was treated with this compound over a month-long period, resulting in improved activity levels and reduced pain scores as assessed by both the veterinarian and owner.

特性

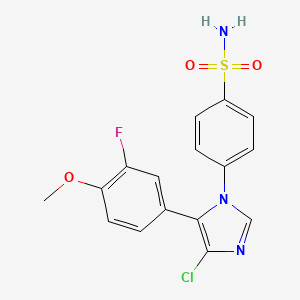

IUPAC Name |

4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXDNECMRLFQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181093 | |

| Record name | Cimicoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Depression and schizophrenia are inflammatory diseases. Increased levels of pro-inflammatory cytokines and prostaglandin E (PGE) have repeatedly been described in major depression. COX-2 inhibitors inhibit production of both. Cimicoxib is a selective COX-2 inhibitor. The mechanism by which some COX-2 inhibitors work in depression could be linked to their anti-inflammatory mechanisms. | |

| Record name | Cimicoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

265114-23-6 | |

| Record name | Cimicoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265114-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimicoxib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265114236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimicoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cimicoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7FHJ107MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。